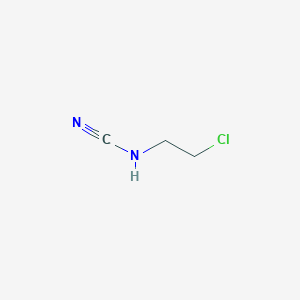

N-(2-Chloroethyl)cyanamide

Description

Contextualization within Contemporary Organonitrogen Chemistry

Organonitrogen compounds are fundamental to many areas of chemistry, and cyanamides represent a unique and valuable class within this domain. rsc.org First identified in 1851, the cyanamide (B42294) structure features a nucleophilic nitrogen atom bonded to an electrophilic nitrile group, a combination that imparts distinctive chemical properties. rsc.org This unique reactivity makes cyanamides important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgdocbrown.info They are frequently employed as precursors for constructing complex nitrogen-containing heterocycles through transition-metal-catalyzed cycloaddition reactions. rsc.org

The synthesis of substituted cyanamides is a significant focus in organic chemistry. rsc.org Classical methods often involve the electrophilic N-cyanation of amines using reagents like the hazardous cyanogen (B1215507) bromide. rsc.orgorganic-chemistry.org To circumvent safety issues, alternative cyanating agents and synthetic strategies have been developed. rsc.orgorganic-chemistry.org Another straightforward approach is the direct nucleophilic substitution of cyanamide. rsc.org N-(2-Chloroethyl)cyanamide fits within this context as a functionalized cyanamide derivative. Its synthesis and reactions are representative of the broader efforts to create and utilize diverse cyanamide-based building blocks for constructing complex molecular architectures.

Significance in Academic Research Disciplines

The unique structure of N-(2-Chloroethyl)cyanamide makes it a significant tool in several research disciplines:

Organic Synthesis : The compound is a versatile building block. The chloroethyl group readily participates in nucleophilic substitution reactions, enabling the attachment of various functional groups. smolecule.com Simultaneously, the cyanamide moiety serves as a precursor for other functionalities and can be used in the construction of heterocyclic rings. smolecule.comwikipedia.org For instance, it can be used to synthesize substituted guanidines, which are important in medicinal chemistry, and is a key reactant in nickel-catalyzed syntheses of 2-aminopyridines. smolecule.comwikipedia.org

Medicinal Chemistry : Cyanamide derivatives have garnered attention for their biological activities. smolecule.comrsc.org N-(2-Chloroethyl)cyanamide, in particular, has been investigated for its potential to inhibit enzymes involved in lipid metabolism, such as fatty acid amide hydrolase. smolecule.com Its structural features make it a valuable precursor for creating more complex molecules with potential therapeutic applications. For example, it is a key intermediate in the synthesis of N⁹-substituted guanine (B1146940) derivatives, which are explored for their medicinal properties. union.edu

Organometallic Chemistry : In the field of catalysis, N-(2-Chloroethyl)cyanamide can act as a ligand for transition metals. Research has shown its interaction with nickel centers, where it coordinates through the terminal nitrogen of the nitrile group. smolecule.com This coordination is a crucial step in catalytic cycles, such as the hetero-oxidative coupling with alkynes to form substituted pyridines. smolecule.com Studies of its complexes with metals like zinc also confirm that coordination occurs via the terminal nitrile nitrogen, which is less sterically hindered than the amine nitrogen. smolecule.com

Scope of Scholarly Inquiry

Scholarly investigation into N-(2-Chloroethyl)cyanamide primarily focuses on its synthesis, reaction mechanisms, and structural properties.

Synthesis Methods: Researchers have explored several pathways to produce N-(2-Chloroethyl)cyanamide, with varying conditions and yields. The primary methods include:

Direct Alkylation of Cyanamide : This involves the reaction of a cyanamide salt with 2-chloroethylamine (B1212225) hydrochloride. smolecule.com The reaction typically proceeds via an Sₙ2 mechanism. smolecule.com

Electrophilic N-Cyanation : This method utilizes a cyanating agent to add a cyano group to 2-chloroethylamine. smolecule.com Reagents like cyanogen bromide (BrCN) or cyanobenziodoxole are effective. The reaction with BrCN involves a nucleophilic attack by the amine on the electrophilic carbon of the cyanating agent. smolecule.com

Table 2: Comparison of Synthesis Methods for N-(2-Chloroethyl)cyanamide

| Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Direct Alkylation | Sodium cyanamide, 2-chloroethylamine hydrochloride, triethylamine | Tetrahydrofuran (THF), Reflux (66°C), 4 hours | 72% | smolecule.com |

| Cyanogen Bromide-Based Cyanation | 2-chloroethylamine, Cyanogen bromide (BrCN) | Aqueous ethanol, 0–5°C, 2 hours | 85% | smolecule.com |

| Cyanobenziodoxole-Mediated Cyanation | 2-chloroethylamine hydrochloride, Cyanobenziodoxole | Dimethyl sulfoxide (B87167) (DMSO), 60°C, 6 hours | 78% | smolecule.com |

Reaction Mechanisms and Structural Studies: A significant portion of the research is dedicated to understanding how N-(2-Chloroethyl)cyanamide behaves in chemical reactions. In nickel-catalyzed cycloadditions with diynes, the mechanism involves a hetero-oxidative coupling pathway. smolecule.com The process begins with the coordination of the cyanamide to the nickel center, followed by the formation of a nickellacyclopentadiene intermediate and subsequent reductive elimination to yield the 2-aminopyridine (B139424) product. smolecule.com Kinetic studies have indicated that the initial coupling between the cyanamide and the first alkyne unit is the rate-determining step. smolecule.com

Structural analysis, including X-ray crystallography of related metal complexes, has provided insight into its coordination behavior, confirming that the terminal nitrile nitrogen is the primary site of interaction with metal centers. smolecule.com Like other primary cyanamides, it can exist in tautomeric forms, with the N≡C–NH₂ structure being the dominant one over the carbodiimide (B86325) (HN=C=NH) form. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C3H5ClN2 |

|---|---|

Molecular Weight |

104.54 g/mol |

IUPAC Name |

2-chloroethylcyanamide |

InChI |

InChI=1S/C3H5ClN2/c4-1-2-6-3-5/h6H,1-2H2 |

InChI Key |

NVAABIDUCJHJKR-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)NC#N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Chloroethyl Cyanamide and Analogous Structures

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the N-CN bond by reacting a suitable amine precursor with a source of the cyano group.

Reaction of Cyanamide (B42294) with 2-Chloroethylamine (B1212225) or Related Haloalkanes

The direct alkylation of cyanamide or its metal salts, such as calcium cyanamide, with haloalkanes like 2-chloroethylamine represents a straightforward approach to N-substituted cyanamides. nih.gov This method, however, can sometimes lead to the formation of disubstituted cyanamides due to the further reaction of the initially formed monosubstituted product. acs.org

Nucleophilic Substitution Strategies in Cyanamide Formation

Nucleophilic substitution reactions are a cornerstone in the synthesis of cyanamides. A common method involves the reaction of primary or secondary amines with cyanogen (B1215507) halides, such as cyanogen bromide (BrCN). thieme-connect.comthieme-connect.de This reaction proceeds through the displacement of the halide by the amine nucleophile. thieme-connect.de For instance, allylic tertiary amines can react with cyanogen bromide in a one-pot process involving N-deallylation and N-cyanation to yield disubstituted cyanamides. thieme-connect.comorganic-chemistry.org The reaction mechanism is believed to involve the formation of a quaternary ammonium (B1175870) salt intermediate. organic-chemistry.org

Alternative, less hazardous cyanating agents have been developed to avoid the high toxicity of cyanogen halides. nih.govcardiff.ac.uk These include reagents like 2-cyanopyridazin-3(2H)-one and 1-cyanoimidazole. nih.gov

Functional Group Transformation and Derivatization Routes

These methods involve the conversion of other functional groups into the cyanamide moiety or the derivatization of a pre-existing cyanamide structure.

Dehydration Reactions of Urea (B33335) or Thiourea (B124793) Precursors

The dehydration of N-substituted ureas or the desulfurization of corresponding thioureas can yield cyanamides. acs.orgwikipedia.org For example, N,N-dialkylureas can be converted to cyanamides using reagents like triphenylphosphine (B44618) dibromide in the presence of triethylamine. cardiff.ac.uk Similarly, the dehydration of urea with thionyl chloride in the presence of ammonia (B1221849) can produce cyanamide, which may then be further converted to guanidine (B92328) and melamine. cdnsciencepub.com Historically, the direct dehydration of urea to cyanamide was achieved by heating it with metallic sodium. scispace.com

Utilization of Cyanogen Halides in Amination

Cyanogen halides are highly effective electrophilic cyanating agents for amines. The reaction of a primary or secondary amine with a cyanogen halide, like cyanogen chloride or bromide, is a prevalent method for synthesizing N-substituted cyanamides. nih.govnih.gov The high electrophilicity of the carbon atom in the C≡N bond of cyanogen halides facilitates the nucleophilic attack by the amine. sciencemadness.org However, due to the high toxicity of these reagents, significant efforts have been made to develop safer alternatives. organic-chemistry.orgacs.orgorganic-chemistry.org

Electrophilic N-Cyanation of Amine Substrates

Electrophilic N-cyanation of amines is a key strategy for the synthesis of cyanamides. nih.gov This can be achieved using various cyanating agents. An alternative to toxic cyanogen halides involves the in-situ generation of an electrophilic cyanating reagent. For example, household bleach (sodium hypochlorite) can oxidize trimethylsilyl (B98337) cyanide (TMSCN) to generate a species, possibly cyanogen chloride, that readily reacts with secondary amines to form disubstituted cyanamides. nih.govorganic-chemistry.orgsemanticscholar.org This method has been shown to be effective for a range of dialkyl and alkyl-aryl amines. nih.govsemanticscholar.org

Another approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent. nih.gov Furthermore, copper-catalyzed oxidative coupling of secondary amines with copper cyanide (CuCN) can also lead to the formation of N-CN bonds. nih.gov More recently, the use of a stable and less-toxic cyanobenziodoxole reagent has been demonstrated for the efficient N-cyanation of primary and secondary amines under mild conditions. researchgate.net

Desulfurization of Thiourea and Dithiocarbamate (B8719985) Derivatives

The synthesis of N-substituted cyanamides, including structures analogous to N-(2-Chloroethyl)cyanamide, can be effectively achieved through the desulfurization of corresponding thiourea and dithiocarbamate precursors. This approach is advantageous as it often utilizes readily available starting materials. nih.gov Desulfurization reactions involve the removal of a sulfur atom from the thiocarbonyl group (C=S) to yield the cyanamide nitrile group (N-C≡N).

Various reagents and catalytic systems have been developed to facilitate this transformation. Iodine-mediated and hypervalent iodine(III) reagents are among the most useful methods for converting thioamides or dithiocarbamates into N-substituted cyanamides. nih.gov Transition metal catalysis, particularly with iron and copper, has also emerged as a powerful tool for these desulfurization processes. nih.govias.ac.in

An iron-catalyzed approach provides a facile and rapid method for synthesizing cyanamides from thioureas at room temperature. ias.ac.in The proposed mechanism involves the coordination of the thiourea with an Fe(II) species, followed by base-assisted proton removal and subsequent desulfurization to yield the target cyanamide and iron sulfide (B99878) (FeS) as a byproduct. ias.ac.in Similarly, a base-mediated strategy using copper(II) hydroxide (B78521) in DMSO has been shown to efficiently convert aryl thioureas and halides into substituted cyanamides in a one-pot procedure. nih.govresearchgate.net

Dithiocarbamates, which can be synthesized from amines and carbon disulfide, also serve as viable precursors for cyanamides. researchgate.netnih.govasianpubs.org The conversion of dithiocarbamates into cyanamides is a key synthetic application of this class of compounds. nih.gov The reaction typically involves desulfurization, and various methods have been explored to achieve this transformation. ijacskros.com

Below is a table summarizing various desulfurization methodologies for the synthesis of cyanamides from thiourea derivatives.

| Catalyst/Reagent | Substrate | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Cu(OH)₂ | 1-Phenylthiourea | Na₂CO₃ | DMSO | 120 °C | 95% | nih.gov |

| Iron Catalyst | Thiourea Derivatives | Various | Not specified | Room Temp | Good to Excellent | ias.ac.in |

| Iodine/Hypervalent Iodine(III) | Thioamides/Dithiocarbamates | Not specified | Not specified | Not specified | High | nih.gov |

| Triflic anhydride (B1165640) (Tf₂O) | Dithiocarbamates (from amines) | Et₃N | CH₂Cl₂ | 0 °C to RT | High (for intermediate isothiocyanate) | ijacskros.com |

Nitration and Isocyanate-Mediated Syntheses of Related Chloroethyl Compounds

While direct synthesis of N-(2-Chloroethyl)cyanamide may proceed via other routes, the formation of related chloroethyl compounds often involves nitration or the use of isocyanate intermediates.

Nitration

Nitration is a fundamental process for introducing a nitro (-NO₂) group onto an organic molecule, typically using nitric acid, often in combination with a dehydrating agent like sulfuric acid. pageplace.de This method is crucial for synthesizing nitroaromatic compounds, which are precursors to a wide array of functionalized molecules. organic-chemistry.org In the context of chloroethyl compounds, nitration can be a key step in functionalizing a molecule that already contains the chloroethyl moiety.

For instance, a patented process describes the synthesis of N,N-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline. google.com In this multi-step synthesis, the N,N-bis(2-chloroethyl)-p-toluidine intermediate is mononitrated directly in an acetic acid medium using concentrated aqueous nitric acid. google.com The reaction is carefully controlled to prevent the formation of polynitro by-products, achieving high selectivity and yield. google.com The presence of a nitrous acid suppressor, such as sulfamic acid, is critical for the success of the reaction. google.com This example highlights how nitration can be precisely controlled to modify a complex chloroethyl-containing molecule. google.com

Isocyanate-Mediated Syntheses

2-Chloroethyl isocyanate (ClCH₂CH₂NCO) is a valuable and reactive intermediate used in the synthesis of a variety of more complex chloroethyl compounds. sigmaaldrich.comnih.gov Its high reactivity stems from the isocyanate group (-N=C=O), which readily reacts with nucleophiles such as alcohols and amines.

This reagent is employed in the synthesis of numerous compounds, including 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), an anticancer agent. sigmaaldrich.comnih.gov The synthesis involves the reaction of 2-chloroethyl isocyanate with cyclohexylamine (B46788) to produce the intermediate 1-(2-chloroethyl)-3-cyclohexylurea. nih.gov It is also used to synthesize various other urea derivatives, such as 1-(2-chloroethyl)-3-(2-hydroxyethyl) urea. sigmaaldrich.com The reaction conditions for these syntheses are often mild, for example, reacting 2-chloroethyl isocyanate with an alcohol in a solvent like dichloromethane (B109758) at 0-5 °C. researchgate.net The versatility of 2-chloroethyl isocyanate makes it a key building block for introducing the N-(2-chloroethyl) fragment into a larger molecular framework. sigmaaldrich.comscientificlabs.co.uk

Stereochemical Considerations and Isomer Control in Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis, as different stereoisomers of a compound can have distinct properties. researchgate.net While specific stereochemical studies on N-(2-Chloroethyl)cyanamide are not widely documented, the principles of stereocontrol are broadly applicable to the synthesis of its analogs and other complex organic molecules.

Achieving control over stereoisomers (enantiomers and diastereomers) is paramount in synthetic chemistry. researchgate.net This control is typically achieved through stereoselective reactions, which favor the formation of one stereoisomer over another. Key strategies include the use of chiral catalysts, chiral auxiliaries, and chiral reagents. researchgate.net Chiral catalysts, for example, can create a chiral environment that directs the reaction to produce a specific enantiomer in excess. researchgate.net

In the synthesis of related compounds, such as chiral dithiocarbamate complexes, stereochemistry is introduced from chiral amino precursors. rsc.org The synthesis and characterization of these complexes demonstrate how chirality can be installed and maintained in molecules that could potentially serve as precursors to chiral cyanamides. rsc.org Furthermore, studies on atropisomeric N-chloroamides, which exhibit axial chirality due to restricted rotation around a C-N bond, highlight the importance of understanding and controlling isomerism in scaffolds related to the target compound. worktribe.com The stereodynamics of these molecules were interrogated through both experimental and computational studies to understand the barriers to racemization. worktribe.com These examples underscore the necessity of considering stereochemical outcomes in the design of synthetic routes for complex molecules.

Selective Alkylation Strategies

Selective alkylation is a fundamental strategy for constructing carbon-carbon and carbon-heteroatom bonds with precision. In the context of synthesizing N-(2-Chloroethyl)cyanamide, this would involve the selective introduction of the 2-chloroethyl group onto a cyanamide nitrogen atom. The direct alkylation of metal cyanamides, such as calcium cyanamide, represents a straightforward approach to creating substituted derivatives. nih.govsemanticscholar.org

Controlling the regioselectivity of alkylation is crucial when multiple reactive sites are present in a molecule. For cyanamide and its derivatives, N-alkylation is the desired pathway. The choice of alkylating agent, base, and reaction conditions can significantly influence the outcome. For instance, the electrophilic cyanation of secondary amines followed by further functionalization is a prevalent method for accessing disubstituted cyanamides. nih.gov

In related systems, such as 2-chloroethylurea (B1347274) derivatives, the reactivity of the chloroethyl group towards nucleophilic substitution is a key consideration. eurekaselect.com The chlorine atom can be displaced by nucleophiles, which can be either a desired reaction or a competing side reaction. Novel synthetic methods are continuously being developed to improve the efficiency and selectivity of alkylation. One such strategy involves the activation of amides with reagents like triflic anhydride (Tf₂O) to use them as direct alkylating agents, which could potentially be adapted for cyanamide systems. rsc.org These advanced strategies provide a toolkit for chemists to achieve selective alkylation in the synthesis of complex target molecules. rsc.org

Reactivity and Transformation Pathways of N 2 Chloroethyl Cyanamide

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The presence of a chlorine atom on the terminal carbon of the ethyl group in N-(2-Chloroethyl)cyanamide renders this position electrophilic and susceptible to nucleophilic substitution reactions. This pathway provides a straightforward method for the introduction of diverse functional groups, leading to the formation of a wide array of substituted cyanamide (B42294) derivatives.

Introduction of Various Nucleophiles

A range of nucleophiles can be employed to displace the chloride ion from the N-(2-Chloroethyl)cyanamide backbone. These nucleophiles, possessing a lone pair of electrons, attack the electron-deficient carbon atom, leading to the formation of a new covalent bond. Common classes of nucleophiles that can participate in this reaction include amines, thiols, and alkoxides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that may be formed. The choice of solvent and reaction conditions can influence the rate and efficiency of the substitution.

Formation of Substituted Derivatives

The reaction with various nucleophiles leads to the corresponding substituted N-(2-ethyl)cyanamide derivatives. For instance, the reaction with primary or secondary amines yields N-(2-aminoethyl)cyanamides, while reaction with thiols or thiolates results in the formation of N-(2-thioethyl)cyanamides. Similarly, alkoxides react to form N-(2-alkoxyethyl)cyanamides. These transformations are valuable in organic synthesis for building more complex molecular architectures.

Table 1: Examples of Nucleophilic Substitution Reactions with N-(2-Chloroethyl)cyanamide Analogs

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | N-(2-Diethylaminoethyl)cyanamide |

| Thiolate | Sodium thiomethoxide | N-(2-Methylthioethyl)cyanamide |

| Alkoxide | Sodium methoxide | N-(2-Methoxyethyl)cyanamide |

Note: This table is illustrative and based on the general reactivity of 2-chloroethylamines. Specific experimental data for N-(2-Chloroethyl)cyanamide was not available in the searched literature.

Cycloaddition Reactions Involving the Cyanamide Functionality

The cyanamide group, with its C≡N triple bond, can participate in cycloaddition reactions, providing a powerful tool for the construction of heterocyclic ring systems. These reactions involve the concerted or stepwise combination of the cyanamide with a suitable reaction partner, often a molecule containing multiple unsaturations.

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysts play a crucial role in facilitating cycloaddition reactions involving the relatively inert nitrile bond of cyanamides. These catalysts activate the reactants and orchestrate the bond-forming events, often with high efficiency and selectivity.

A prominent example of such transformations is the [2+2+2] cycloaddition of cyanamides with diynes (molecules containing two alkyne units). In this reaction, the transition metal catalyst brings together the cyanamide and the diyne, leading to the formation of a six-membered heterocyclic ring. This methodology is a convergent and atom-economical approach to highly substituted pyridine derivatives.

Research by the Louie group investigated the nickel-catalyzed [2+2+2] cycloaddition of various cyanamides with diynes. While a range of cyanamides participated effectively in this transformation, it was observed that N-butyl-N-(2-chloroethyl)cyanamide readily deactivated the nickel-carbene catalyst, resulting in no conversion to the desired aminopyridine product. This finding suggests that the chloroethyl functionality may interfere with the catalytic cycle, potentially through coordination to the metal center or by undergoing side reactions.

Beyond the formation of pyridines, the co-cyclization of cyanamides with other unsaturated partners, such as alkynes and alkenes, can lead to a diverse array of heterocyclic systems. The specific structure of the resulting heterocycle is dependent on the nature of the reactants and the transition metal catalyst employed. Catalysts based on cobalt and iron have also been shown to be effective in promoting [2+2+2] cycloadditions of cyanamides with diynes, offering alternative reactivity profiles and substrate scopes. While specific examples involving N-(2-Chloroethyl)cyanamide in these cobalt- or iron-catalyzed systems were not found in the surveyed literature, the general principles of these reactions are well-established for other substituted cyanamides.

Table 2: Transition Metal Catalysts in [2+2+2] Cycloaddition of Cyanamides and Diynes

| Catalyst System | Metal | Reactivity with N-(2-Chloroethyl)cyanamide Analog | Resulting Heterocycle |

| [Ni(cod)₂]/IMes | Nickel | Catalyst deactivation observed | 2-Aminopyridine (B139424) (not formed) |

| CpCo(CO)₂ | Cobalt | Not reported | 2-Aminopyridine |

| FeCl₂/Zn | Iron | Not reported | 2-Aminopyridine |

Note: This table highlights the reported reactivity (or lack thereof) of a N-(2-chloroethyl)cyanamide analog in a specific catalytic system and provides context with other common catalysts for this transformation.

[3+2] Cycloaddition Pathways

The carbon-nitrogen triple bond within the cyanamide functional group allows it to readily participate in cycloaddition reactions. Specifically, in [3+2] cycloadditions, the cyanamide acts as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov This pathway is a powerful tool for synthesizing nitrogen-rich heterocyclic compounds. nih.gov

Common 1,3-dipoles that react with cyanamides include:

Nitrile Oxides: In-situ generation of nitrile oxides in the presence of a cyanamide anion can lead to the formation of oxadiazol-5-imine products. nih.gov

Azides: The reaction of cyanamides with azide dipoles yields 4-aminotetrazole adducts. nih.gov

Alkynes: In gold-catalyzed heterocyclization reactions, substituted cyanamides can react with alkynes to produce 2-amino-1,3-oxazoles. nih.gov

These reactions leverage the electrophilic nature of the nitrile carbon in the cyanamide. The specific conditions and catalysts can be tailored to favor the desired cycloadduct.

| Reactant Type | Resulting Heterocycle | Reaction Description |

| Nitrile Oxide | Oxadiazol-5-imine | Nucleophilic addition of a cyanamide anion followed by 5-exo-dig cyclization. nih.gov |

| Azide | 4-Aminotetrazole | Cycloaddition reaction between the cyanamide (dipolarophile) and the azide (dipole). nih.gov |

| Alkyne | 2-Amino-1,3-oxazole | Gold-catalyzed heterocyclization in the presence of an oxygen donor. nih.gov |

Dimerization and Oligomerization Phenomena

Cyanamides can undergo self-condensation reactions to form dimers and oligomers due to the presence of both nucleophilic (amino) and electrophilic (nitrile) sites within the same molecule. wikipedia.org The parent compound, cyanamide (H₂NCN), readily dimerizes to form 2-cyanoguanidine, also known as dicyandiamide. wikipedia.org This dimerization is pH-dependent, occurring most readily under alkaline conditions (pH 8-10), which favor the formation of the cyanamide anion that initiates the reaction. chempedia.info Further condensation can lead to the cyclic trimer, melamine. wikipedia.org

N-monosubstituted cyanamides, such as N-(2-Chloroethyl)cyanamide, can also undergo oligomerization. The most common reaction is a cyclotrimerization to form substituted isomelamines. mdpi.com This process can sometimes occur under thermal stress or even during certain analytical procedures like mass spectrometry. mdpi.com The specific substituents on the cyanamide nitrogen influence the propensity for and the products of these self-condensation reactions.

| Phenomenon | Product(s) | Key Conditions |

| Dimerization | 2-Cyanoguanidine (Dicyandiamide) | Occurs with unsubstituted cyanamide, favored at pH 8-10. wikipedia.orgchempedia.info |

| Trimerization | Melamine, Isomelamines | Can occur from monomers or dimers, sometimes under thermal conditions. wikipedia.orgmdpi.com |

Hydrolytic Conversions to Urea (B33335) Derivatives

The cyanamide functional group is susceptible to hydrolysis, a reaction that converts it into a urea derivative. patsnap.com In the presence of water, particularly under acidic conditions, the elements of water add across the carbon-nitrogen triple bond. nih.gov This process transforms the cyanoamine moiety into a urea moiety.

For a monosubstituted cyanamide like N-(2-Chloroethyl)cyanamide, acidic hydrolysis would be expected to yield the corresponding N-monosubstituted urea, N-(2-Chloroethyl)urea. This reaction is a fundamental and well-established transformation for cyanamides. nih.govscispace.com The conversion is significant as it provides a direct synthetic route from cyanamides to their corresponding urea analogues, which are important in various fields of chemistry.

General Hydrolysis Reaction: R-NH-CN + H₂O → R-NH-CO-NH₂

Radical Reactions and Mechanistic Investigations

Cyanamides can be precursors to nitrogen-centered radicals (cyanimyl radicals), which can participate in a variety of synthetic transformations. nih.gov These radical reactions are emerging as an important method for constructing complex nitrogen-containing molecules. nih.gov

| Process | Description | Typical Reagents |

| Radical Generation | Formation of a neutral cyanimyl radical from the N-H bond. | Photolysis with Iodine and Lead Tetra-acetate. rsc.org |

| Intramolecular Reaction | The generated radical abstracts a hydrogen atom from elsewhere in the molecule, leading to cyclization. | N/A |

| Radical Cascade | A series of sequential radical reactions initiated by the cyanamide group to build complex polycyclic frameworks. nih.gov | Varies depending on the desired transformation. |

Computational Chemistry and Theoretical Studies

Molecular Geometry and Conformation Analysis

Computational modeling, typically using Density Functional Theory (DFT) methods, can optimize the molecule's geometry to find its most stable conformation. In N-(2-Chloroethyl)cyanamide, the key conformational flexibility arises from the rotation around the C-C and C-N single bonds. The presence of the electronegative chlorine atom and the nitrogen lone pairs influences the torsional angles, leading to specific preferred geometries (e.g., gauche or anti-conformations) that minimize steric hindrance and optimize electronic interactions. For the parent cyanamide (B42294) molecule, the N-C≡N bond is nearly linear, with an angle of approximately 178.2°. nist.gov The amine group is pyramidal. It is expected that the substitution of a hydrogen with the 2-chloroethyl group would induce slight changes in these geometries due to electronic and steric effects.

Table 1: Predicted Geometrical Parameters for N-(2-Chloroethyl)cyanamide Note: These values are estimations based on computational models and data from related structures like cyanamide.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (cyano) | N (cyano) | - | ~ 1.16 Å |

| N (amino) | C (cyano) | - | ~ 1.35 Å | |

| N (amino) | C (ethyl) | - | ~ 1.47 Å | |

| C (ethyl) | C (ethyl) | - | ~ 1.54 Å | |

| C (ethyl) | Cl | - | ~ 1.79 Å | |

| Bond Angle | N (cyano) | C (cyano) | N (amino) | ~ 178° |

| C (cyano) | N (amino) | C (ethyl) | ~ 114° | |

| N (amino) | C (ethyl) | C (ethyl) | ~ 110° | |

| C (ethyl) | C (ethyl) | Cl | ~ 109° |

Electronic Structure and Reactivity Predictions

The arrangement of electrons in molecular orbitals governs the chemical reactivity of N-(2-Chloroethyl)cyanamide. Computational methods provide a detailed picture of this electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgulethbridge.ca The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). libretexts.orgajchem-a.com

For N-(2-Chloroethyl)cyanamide, the HOMO is expected to be localized primarily on the amino nitrogen atom, specifically its lone pair of electrons, and to a lesser extent on the π-system of the cyano group. The LUMO is likely to be the π* antibonding orbital of the C≡N triple bond. ulethbridge.ca The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. ajchem-a.comresearchgate.net

Table 2: Predicted Frontier Orbital Properties Note: Energy values are qualitative and depend heavily on the computational method used.

| Orbital | Primary Location | Predicted Energy (Qualitative) | Implied Reactivity |

| HOMO | Amino Nitrogen (lone pair), Cyano (π-bond) | High | Nucleophilic / Electron Donor |

| LUMO | Cyano Group (π* antibonding orbital) | Low | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | - | Moderate | Indicates potential for chemical reactions |

Fukui condensed functions (fₖ⁺, fₖ⁻, fₖ⁰) are derived from DFT and provide a quantitative measure of an atom's reactivity within a molecule. researchgate.netias.ac.in They specify the most likely sites for nucleophilic attack (fₖ⁺), electrophilic attack (fₖ⁻), and radical attack (fₖ⁰). researchgate.netresearchgate.net

Nucleophilic Attack (fₖ⁺): The site with the highest fₖ⁺ value is the most electrophilic. In N-(2-Chloroethyl)cyanamide, this is predicted to be the carbon atom of the cyano group, making it susceptible to attack by nucleophiles.

Electrophilic Attack (fₖ⁻): The site with the highest fₖ⁻ value is the most nucleophilic. This is expected to be the amino nitrogen atom, which is the primary site for protonation or reaction with electrophiles. ias.ac.in

Radical Attack (fₖ⁰): The fₖ⁰ function indicates susceptibility to radical reactions. This can be more distributed across the molecule. rsc.org

These functions allow for a detailed mapping of reactivity across the entire molecule, pinpointing the specific atoms involved in chemical transformations. researchgate.net

Bond order analysis confirms the nature of the chemical bonds within the molecule. For N-(2-Chloroethyl)cyanamide, this analysis would show a bond order close to 3 for the C≡N bond, and orders close to 1 for the various C-N, C-C, C-H, and C-Cl single bonds.

Aromaticity is a property of cyclic, planar systems with (4n+2) π-electrons that leads to enhanced stability. scribd.com N-(2-Chloroethyl)cyanamide is an acyclic, non-planar molecule. Therefore, it does not possess any aromatic character.

Tautomerism and Isomerization Pathways

N-(2-Chloroethyl)cyanamide can theoretically exist in equilibrium with its tautomeric form, N-(2-chloroethyl)carbodiimide, through a 1,3-proton shift.

N-(2-Chloroethyl)cyanamide ⇌ HN=C=N-CH₂CH₂Cl

Computational studies on the parent cyanamide molecule show that it can isomerize to carbodiimide (B86325). rsc.org However, the cyanamide form is significantly more stable. The isomerization pathway involves a high-energy transition state, indicating that the carbodiimide tautomer would be a minor, likely transient, species under normal conditions. csic.es The energy barrier for this tautomerization can be calculated using computational methods, confirming the relative stability of the cyanamide isomer. nih.gov

Reaction Pathway Modeling and Energy Landscape Determination

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. mit.edu For N-(2-Chloroethyl)cyanamide, several reaction pathways can be explored.

One important reaction is nucleophilic substitution at the chloroethyl group. Another is the reaction at the cyanamide functional group, such as cycloadditions. nih.gov For instance, the gold-catalyzed cycloaddition of cyanamides with other molecules has been studied computationally. nih.gov These studies map the potential energy surface of the reaction, revealing a step-by-step mechanism. The calculations show how the cyanamide nitrogen atom acts as a nucleophile, attacking an activated substrate to form an intermediate, which then undergoes cyclization. nih.gov The activation free energies for these steps can be precisely calculated, indicating the most favorable reaction pathway. For example, in related systems, activation energies for such steps are calculated to be in the range of 11.0 to 23.5 kcal/mol, depending on the specific reactants and pathway. nih.gov This modeling provides a deep understanding of the molecule's reactivity and helps predict reaction outcomes under various conditions. acs.orgsemanticscholar.org

Theoretical Insights into Chloroethyl Group Interactions

Computational chemistry and molecular modeling serve as powerful tools to dissect the intramolecular and intermolecular interactions of the chloroethyl group in N-(2-Chloroethyl)cyanamide. wikipedia.orgnih.gov These theoretical methods provide a granular view of the structural and electronic properties that govern the molecule's reactivity. smolecule.com

A fundamental aspect explored through computational studies is the molecule's conformational landscape. The chloroethyl group's rotation around the C-N and C-C bonds leads to various conformers with distinct energy levels. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the most stable conformations and the energy barriers between them. This analysis often involves mapping the potential energy surface as a function of key dihedral angles.

The electronic structure of the chloroethyl group is significantly influenced by the inductive effects of the electronegative chlorine atom and the cyanamide moiety. smolecule.com This creates a polarized C-Cl bond and an electrophilic carbon center, which is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps, generated through quantum chemical calculations, visually represent these electron-rich and electron-poor regions, offering insights into potential sites for intermolecular interactions. researchgate.net

DFT calculations are frequently employed to determine optimized geometric parameters like bond lengths, bond angles, and dihedral angles. scirp.org These computed values provide a theoretical benchmark and can help in interpreting experimental data. For instance, the calculated C-Cl bond length and its vibrational frequency can offer insights into the bond's strength and lability.

Furthermore, theoretical models are crucial for elucidating reaction mechanisms. smolecule.com Computational modeling of transition states can reveal intricate details about the energy profiles of reactions involving the chloroethyl group, such as nucleophilic substitutions or intramolecular cyclizations. smolecule.comconicet.gov.ar By calculating activation energies, researchers can predict the feasibility and kinetics of different reaction pathways. smolecule.com Solvent effects are also a critical component of these theoretical studies, with polarizable continuum models (PCMs) often used to simulate how different solvent environments can stabilize transition states and influence reaction barriers. smolecule.com

The following tables present illustrative data typically derived from such computational studies.

Table 1: Illustrative Calculated Geometric and Electronic Properties for N-(2-Chloroethyl)cyanamide

| Parameter | Method/Basis Set | Calculated Value |

| C-Cl Bond Length | B3LYP/6-311++G(d,p) | 1.81 Å |

| C-C-N Bond Angle | B3LYP/6-311++G(d,p) | 110.5° |

| Cl-C-C-N Dihedral Angle (anti) | B3LYP/6-311++G(d,p) | 178.9° |

| Mulliken Charge on C (α to Cl) | B3LYP/6-31G(d) | +0.18 e |

| Mulliken Charge on Cl | B3LYP/6-31G(d) | -0.25 e |

Note: These values are representative examples and can vary based on the specific level of theory and basis set employed in the calculation.

Table 2: Illustrative Calculated Transition State Energies for a Reaction Involving the Chloroethyl Group

| Reaction | Solvent Model | Activation Energy (ΔE‡) (kcal/mol) |

| Intramolecular Cyclization | Gas Phase | 25.4 |

| Intramolecular Cyclization | PCM (Water) | 14.8 |

| Nucleophilic Substitution (with NH₃) | Gas Phase | 20.1 |

| Nucleophilic Substitution (with NH₃) | PCM (DMSO) | 12.5 |

Note: This table provides hypothetical energy values to illustrate the impact of reaction type and solvent on activation barriers as determined by computational chemistry.

Analytical Characterization Methodologies for N 2 Chloroethyl Cyanamide

Chromatographic Separation Techniques

Chromatography is fundamental to isolating N-(2-Chloroethyl)cyanamide from complex matrices, such as synthetic reaction mixtures or environmental samples. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of cyanamide (B42294) and its derivatives. For N-(2-Chloroethyl)cyanamide, which is a polar and potentially thermally sensitive compound, reverse-phase HPLC (RP-HPLC) is a suitable method. sielc.com While specific application notes for N-(2-Chloroethyl)cyanamide are not prevalent, methods for structurally related compounds provide a strong basis for method development. For instance, the analysis of similar compounds often employs a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water gradient. sielc.comsielc.com For detection, a UV detector set at a low wavelength (around 200 nm) is typically effective for capturing the absorbance of the cyanamide functional group. sielc.com To ensure compatibility with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Illustrative HPLC Parameters for N-(2-Chloroethyl)cyanamide Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.com | Provides effective retention and separation for polar to moderately nonpolar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid researchgate.net | Gradient elution allows for efficient separation of the target analyte from impurities with varying polarities. Formic acid aids in protonation for better peak shape and MS compatibility. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Injection Volume | 5 - 20 µL google.com | Typical volume for analytical HPLC. |

| Column Temperature | 25 - 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 200 nm sielc.com or Mass Spectrometry (MS) | The cyanamide group provides some UV absorbance at low wavelengths; MS provides higher specificity and sensitivity. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Its application has been noted in the analysis of reaction mixtures containing cyanamides. nih.gov Given the relatively low molecular weight of N-(2-Chloroethyl)cyanamide, GC analysis is feasible, provided the compound does not undergo significant degradation at the temperatures used in the injector and column. The use of a capillary column, such as a DB-1 or similar non-polar phase, would be appropriate. dtic.mil A temperature-programmed oven is used to ensure the separation of the analyte from solvents and other components in the sample. dergipark.org.tr

In research involving nickel-catalyzed cycloaddition reactions, GC has been employed to monitor the progress of reactions involving various cyanamides by analyzing aliquots from the reaction mixture. nih.gov This demonstrates the utility of GC for quantitative analysis in a synthetic context.

Table 2: General Gas Chromatography Parameters for Cyanamide Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Capillary Column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film) dtic.mil | A non-polar stationary phase is a good starting point for separating compounds based on boiling point. |

| Carrier Gas | Helium or Hydrogen at ~1-2 mL/min dergipark.org.tr | Inert carrier gas to transport the analyte through the column. |

| Injector Temperature | 250 °C | Must be high enough to ensure rapid volatilization without causing thermal decomposition. |

| Oven Program | Initial temp 50-70°C, ramp at 10°C/min to 280°C dtic.mildergipark.org.tr | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose, sensitive detection of organic compounds. MS provides definitive identification. |

Mass Spectrometric Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of N-(2-Chloroethyl)cyanamide. It provides information about the molecular weight and elemental composition and, through fragmentation analysis, reveals structural details of the molecule.

LC-MS and GC-MS Coupling for Structural Elucidation

Coupling chromatographic techniques with mass spectrometry provides the highest level of analytical specificity.

GC-MS is well-suited for the direct quantitative determination of small, volatile molecules like cyanamides. nih.gov In a typical GC-MS setup, the sample is injected into the GC, where components are separated before entering the ion source of the mass spectrometer. flenviro.com Electron ionization (EI) is a common ionization method that generates a molecular ion peak (M+) and a series of characteristic fragment ions, which form a unique mass spectrum or "fingerprint" for the compound. dergipark.org.tr For N-(2-Chloroethyl)cyanamide (C₃H₅ClN₂), the molecular weight is 104.54 g/mol . The mass spectrometer would be expected to detect the isotopic pattern characteristic of a chlorine-containing compound (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion and any chlorine-containing fragments.

LC-MS is particularly advantageous for analyzing polar and thermally labile compounds that are not amenable to GC. researchgate.net Using a soft ionization technique such as electrospray ionization (ESI), LC-MS typically generates a protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.net This would correspond to an m/z of approximately 105 for the ³⁵Cl isotope of N-(2-Chloroethyl)cyanamide. This technique minimizes fragmentation in the source, providing clear molecular weight information, which is critical for confirming the identity of the target compound in a complex mixture. researchgate.net

Tandem Mass Spectrometry (MS/MS) Applications

Tandem Mass Spectrometry (MS/MS) offers a further dimension of structural analysis by inducing and analyzing the fragmentation of a selected precursor ion. aocs.org This technique is invaluable for confirming the structure of N-(2-Chloroethyl)cyanamide and distinguishing it from isomers.

The process involves:

Isolation: In the first stage of the mass spectrometer, the protonated molecular ion [M+H]⁺ (e.g., m/z 105) of N-(2-Chloroethyl)cyanamide is isolated from all other ions.

Fragmentation: The isolated precursor ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This imparts energy, causing the ion to break apart into smaller, structurally significant product ions.

Analysis: The resulting product ions are analyzed in the second stage of the mass spectrometer, generating a product ion spectrum.

For N-(2-Chloroethyl)cyanamide, predictable fragmentation pathways would include the cleavage of the C-C and C-N bonds of the chloroethyl chain, as well as the loss of small neutral molecules like HCl. This fragmentation pattern provides unambiguous confirmation of the connectivity of the atoms within the molecule. The specificity of LC-MS/MS makes it a powerful tool for detecting trace levels of compounds in complex matrices. nih.govchromatographyonline.com

Table 3: Predicted MS/MS Fragmentation for [N-(2-Chloroethyl)cyanamide+H]⁺

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

|---|---|---|---|

| 105/107 (³⁵Cl/³⁷Cl) | 69 | HCl | [CH₂=CH-NH-C≡N+H]⁺ |

| 105/107 (³⁵Cl/³⁷Cl) | 63/65 (³⁵Cl/³⁷Cl) | C₂H₂N | [Cl-CH₂-NH₂]⁺ |

Spectroscopic Characterization

Spectroscopic methods provide fundamental information about the chemical structure of N-(2-Chloroethyl)cyanamide by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethyl chain. These would likely appear as triplets due to coupling with each other. The -CH₂- group attached to the chlorine atom would be expected at a higher chemical shift (downfield) compared to the -CH₂- group attached to the cyanamide nitrogen. A broad singlet for the N-H proton may also be observed.

¹³C NMR: The carbon NMR spectrum would show three distinct signals: one for the nitrile carbon (-C≡N) at a characteristic chemical shift (e.g., ~115-120 ppm), and two signals for the carbons of the chloroethyl group. The carbon bonded to chlorine would be at a higher chemical shift than the carbon bonded to nitrogen.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. The most prominent and diagnostic peak for N-(2-Chloroethyl)cyanamide would be the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically found in the 2200-2260 cm⁻¹ region. Other key signals would include the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a C-Cl stretch (typically in the 600-800 cm⁻¹ region).

Table 4: Predicted Spectroscopic Data for N-(2-Chloroethyl)cyanamide

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Notes |

|---|---|---|---|

| ¹H NMR | -CH₂-Cl | ~3.7 ppm (triplet) | Downfield shift due to the electronegative Cl atom. |

| -CH₂-N | ~3.5 ppm (triplet) | Shift influenced by the adjacent nitrogen. | |

| N-H | Variable (broad singlet) | Chemical shift and appearance can vary with solvent and concentration. | |

| ¹³C NMR | -C≡N | ~117 ppm | Characteristic region for nitrile carbons. |

| -CH₂-Cl | ~42 ppm | Deshielded by the chlorine atom. | |

| -CH₂-N | ~40 ppm | ||

| IR Spectroscopy | C≡N stretch | 2200 - 2260 cm⁻¹ | Strong, sharp, and highly diagnostic peak. |

| N-H stretch | 3300 - 3500 cm⁻¹ | Can be broad. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-Chloroethyl)cyanamide by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the chloroethyl group exhibit distinct signals. The two protons on the carbon adjacent to the chlorine atom and the two protons on the carbon adjacent to the nitrogen atom would each produce a triplet, assuming coupling with each other. The chemical shifts for these protons are influenced by the electronegativity of the adjacent atoms.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. masterorganicchemistry.com One would expect to see three distinct signals corresponding to the cyano carbon, the methylene carbon bonded to the chlorine, and the methylene carbon bonded to the nitrogen. The chemical shift of the cyano carbon is particularly characteristic, typically appearing in a specific downfield region of the spectrum. libretexts.org The positions of the methylene carbon signals are influenced by the attached heteroatoms. libretexts.org

Table 1: Predicted NMR Data for N-(2-Chloroethyl)cyanamide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Cl-CH₂) | 3.6 - 3.8 | Triplet |

| ¹H (N-CH₂) | 3.4 - 3.6 | Triplet |

| ¹³C (C≡N) | 115 - 125 | Singlet |

| ¹³C (Cl-CH₂) | 40 - 45 | Singlet |

| ¹³C (N-CH₂) | 45 - 50 | Singlet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in N-(2-Chloroethyl)cyanamide. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

A key feature in the IR spectrum of N-(2-Chloroethyl)cyanamide is the sharp, intense absorption band corresponding to the stretching vibration of the nitrile (C≡N) group. This typically appears in the range of 2220–2260 cm⁻¹. nih.gov Other significant absorptions include the C-H stretching vibrations of the ethyl group, which are expected just below 3000 cm⁻¹. vscht.cz The C-N stretching vibration and the C-Cl stretching vibration will also produce characteristic bands in the fingerprint region of the spectrum. The presence of a band around 700 cm⁻¹ could be indicative of the N-C≡N bending mode. mdpi.com

Table 2: Characteristic IR Absorption Bands for N-(2-Chloroethyl)cyanamide

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |

| N-H Bend (if present as tautomer) | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. azooptics.com

For N-(2-Chloroethyl)cyanamide, the primary chromophore is the cyanamide group. The spectrum would likely show absorption bands in the ultraviolet region. nih.gov The n→π* transition of the cyanamide group would be expected, though it may be weak. libretexts.org The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent used for the analysis. hkust.edu.hk

Table 3: Expected UV-Vis Spectroscopic Data for N-(2-Chloroethyl)cyanamide

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| n→π* | ~210 - 230 | Ethanol/Water |

Note: These are estimated values and can be influenced by the solvent environment.

Advanced Hyphenated Techniques for Complex Mixture Analysis

In many real-world scenarios, N-(2-Chloroethyl)cyanamide may be present in a complex mixture, necessitating more powerful analytical techniques for its separation and identification. Hyphenated techniques, which couple a separation method with a detection method, are ideal for such analyses. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool. epa.gov N-(2-Chloroethyl)cyanamide, with its relatively low molecular weight, could potentially be analyzed by GC-MS. The gas chromatograph would separate the compound from other components in the mixture based on their boiling points and interactions with the column's stationary phase. dergipark.org.trjapsonline.com The mass spectrometer would then fragment the eluted compound, producing a unique mass spectrum that serves as a "fingerprint" for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. researchgate.net This technique separates components in a liquid phase before they are introduced into the mass spectrometer. nih.gov LC-MS is particularly useful for analyzing samples from biological matrices or environmental sources. chromatographyonline.com Different ionization techniques, such as electrospray ionization (ESI), can be employed to generate ions from the analyte for mass analysis. researchgate.net The combination of liquid chromatography for separation and mass spectrometry for detection provides high selectivity and sensitivity for the analysis of N-(2-Chloroethyl)cyanamide in complex samples. researchgate.netnih.gov

Biochemical and Molecular Interaction Studies

Enzyme Inhibition Properties and Mechanisms

Current research provides limited direct evidence regarding the specific enzyme inhibition profile of N-(2-Chloroethyl)cyanamide. However, the broader context of chlorinated compounds and their interactions with metabolic pathways offers potential areas for investigation.

Inhibition of Lipid Metabolism Enzymes

There is a scarcity of specific data detailing the direct inhibition of lipid metabolism enzymes by N-(2-Chloroethyl)cyanamide. The study of lipid metabolism as a target for therapeutic intervention is a growing field, particularly in oncology, as cancer cells often exhibit dysregulated lipid synthesis and oxidation to support rapid proliferation. mdpi.comfrontiersin.org Pharmacological inhibition of key enzymes in lipid metabolism, such as fatty acid synthase (FASN) or carnitine palmitoyltransferase 1 (CPT1), has been shown to have antitumor effects. frontiersin.orgresearchgate.net

While direct evidence is lacking for N-(2-Chloroethyl)cyanamide, other chlorinated lipids, such as α-chloro fatty aldehydes formed during inflammation, are known to exert various biological effects, including the inhibition of nitric oxide synthesis. nih.gov This suggests that chlorinated compounds can interact with enzymatic pathways, although the specific targets and mechanisms for N-(2-Chloroethyl)cyanamide remain to be elucidated.

Interactions with Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the hydrolysis of a class of endogenous signaling lipids, including the endocannabinoid anandamide. nih.gov Inhibition of FAAH increases the endogenous levels of these signaling molecules, producing analgesic and anti-inflammatory effects. nih.govmdpi.com Consequently, FAAH is a significant target in drug discovery. nih.gov There is currently no available research in the reviewed literature that specifically documents interactions between N-(2-Chloroethyl)cyanamide and Fatty Acid Amide Hydrolase. The known inhibitors of FAAH typically belong to other chemical classes, such as carbamates or trifluoromethyl ketones. nih.govnih.gov

Alkylating Properties and Molecular Mechanisms of Action

The most well-characterized biochemical property of compounds containing a 2-chloroethylamino group is their ability to act as potent alkylating agents. oncohemakey.commhmedical.com This reactivity is the primary driver of their biological effects and is directly related to the covalent modification of nucleophilic sites on macromolecules, most notably DNA. mhmedical.comnih.gov The mechanism is analogous to that of nitrogen mustards. mhmedical.com

The process begins with an intramolecular cyclization reaction. The nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a highly strained and electrophilic three-membered ring known as an aziridinium ion. mdpi.comresearchgate.netnih.gov This reactive intermediate is then susceptible to attack by biological nucleophiles. mdpi.comresearchgate.net

Formation of Molecular Adducts

The primary target for alkylation by chloroethyl-containing compounds is DNA. The highly electrophilic aziridinium ion intermediate reacts readily with nucleophilic sites on DNA bases. oncohemakey.comkinxcdn.com The N7 position of guanine (B1146940) is the most frequent site of alkylation. oncohemakey.comnih.gov This initial reaction results in the formation of a monofunctional DNA adduct, where the N-(2-ethyl)cyanamide moiety is covalently attached to a single guanine base. nih.gov

In bifunctional alkylating agents, which possess two chloroethyl groups, a second alkylation event can occur, leading to the formation of DNA cross-links. kinxcdn.comnih.gov These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite strands). nih.gov Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby inhibiting the essential processes of DNA replication and transcription. mhmedical.com

Research on the nitrogen mustard bis(2-chloroethyl)ethylamine has characterized several adducts formed with guanine. These findings provide a model for the types of adducts that could be formed by related chloroethyl compounds.

| Adduct Type | Abbreviation | Description | Relative Abundance (in MDA-MB-231 cells) |

|---|---|---|---|

| Monoadduct | NM-G | A single guanine base alkylated at the N7 position. | 970 adducts per 107 bases |

| Interstrand Cross-link | G-NM-G | Two guanine bases on opposite DNA strands linked together. | 240 adducts per 107 bases |

| Ring-Opened Monoadduct | NM-FapyG | An N7-guanine monoadduct where the imidazole ring of guanine has opened to form a formamidopyrimidine structure. | 180 adducts per 107 bases |

| Ring-Opened Cross-link | FapyG-NM-G | A cross-link where one of the linked guanines has undergone ring-opening. | 6.0 adducts per 107 bases |

Role of Cyclic Onium Ions in Biochemical Reactivity

The formation of a cyclic onium ion—specifically, an aziridinium ion—is the critical step that confers biochemical reactivity to N-(2-Chloroethyl)cyanamide and related nitrogen mustards. mdpi.comresearchgate.net This intramolecular reaction transforms the relatively stable parent molecule into a highly potent electrophile. researchgate.net

The key features of this mechanism are:

Activation: The process is an intramolecular nucleophilic substitution, where the amine nitrogen acts as the nucleophile and the chloride is the leaving group. This does not require enzymatic activation and can occur under physiological conditions. mhmedical.comnih.gov

High Electrophilicity: The three-membered aziridinium ring is highly strained. This ring strain makes the carbon atoms of the ring highly susceptible to attack by even weak nucleophiles, such as the nitrogen and oxygen atoms in DNA bases. mdpi.comrsc.org

Reaction Kinetics: The rate-determining step is the formation of the aziridinium ion. Once formed, it reacts rapidly with available nucleophiles. researchgate.net This reaction typically follows first-order kinetics, dependent on the concentration of the alkylating agent. oncohemakey.com

This mechanism ensures that the alkylating agent becomes reactive primarily after entering the biological system, leading to the covalent modification of critical cellular components like DNA.

Structure-Activity Relationships (SAR) of Chloroethyl Moieties in Related Analogs

Key factors influencing the activity of chloroethyl-containing compounds include:

Lipophilicity: The ability of the compound to cross cell membranes is governed by its lipophilicity. Modifications to the molecule that alter its octanol-water partition coefficient can significantly impact its bioavailability and distribution, thereby influencing its biological activity. For example, in chloroethylnitrosoureas, increased lipophilicity allows the compounds to cross the blood-brain barrier. kinxcdn.com

Steric Factors: Steric hindrance around the reactive chloroethyl group can influence the rate of both aziridinium ion formation and its subsequent reaction with nucleophiles.

| Structural Feature | Modification | Effect on Reactivity/Activity | Rationale |

|---|---|---|---|

| Group attached to the nitrogen | Addition of electron-donating groups (e.g., alkyl chains) | Increases reactivity | Increases the nucleophilicity of the nitrogen, accelerating aziridinium ion formation. mhmedical.com |

| Group attached to the nitrogen | Addition of electron-withdrawing groups (e.g., aromatic rings, acyl groups) | Decreases reactivity | Reduces the nucleophilicity of the nitrogen, slowing the rate-limiting activation step. mhmedical.com |

| Overall Molecular Structure | Increase in lipophilicity | Alters bioavailability and tissue distribution | Affects the ability to cross biological membranes, such as the blood-brain barrier. kinxcdn.com |

| Overall Molecular Structure | Introduction of bulky substituents | May decrease reactivity | Steric hindrance can impede the intramolecular cyclization or the approach of a biological nucleophile. |

These SAR principles are crucial in the design of new analogs, allowing for the fine-tuning of reactivity and pharmacokinetic properties to enhance therapeutic potential. nih.govresearchgate.net

Exploration of Interactions with Diverse Biological Macromolecules

The bifunctional nature of N-(2-Chloroethyl)cyanamide suggests the potential for interactions with a variety of biological macromolecules, primarily through the reactivity of the N-(2-chloroethyl) group and the binding capabilities of the cyanamide (B42294) moiety.

The N-(2-chloroethyl) group is a well-known alkylating agent. Compounds containing this group, such as the CNUs, are known to react with nucleophilic sites on biological macromolecules. A primary target for these agents is DNA, where they can form covalent adducts and interstrand cross-links. nih.govnih.gov This alkylating property suggests that N-(2-Chloroethyl)cyanamide could potentially interact with and modify nucleic acids and proteins. The reactivity of chloroethyl sulfides with biological molecules further underscores the potential for the 2-chloroethyl group to engage in alkylation reactions. nih.gov

The cyanamide functional group is found in a range of biologically active compounds that exhibit interactions with proteins, particularly enzymes. For example, various N-cyano-N-substituted sulfonamide derivatives have been shown to be potent inhibitors of carbonic anhydrase isoforms and cathepsins. researchgate.net This inhibitory activity is predicated on the interaction of the cyanamide-containing molecule with the active site of these enzymes. This suggests that the cyanamide portion of N-(2-Chloroethyl)cyanamide could potentially bind to and modulate the activity of certain proteins.

Table 1: Potential Interactions of N-(2-Chloroethyl)cyanamide with Biological Macromolecules (Inferred from Related Compounds)

| Macromolecule | Potential Interaction | Functional Group Implicated | Consequence of Interaction |

|---|---|---|---|

| DNA | Alkylation, Adduct Formation, Cross-linking | N-(2-chloroethyl) | Genotoxicity, Cytotoxicity |

| Proteins (Enzymes) | Inhibition, Covalent Modification | Cyanamide, N-(2-chloroethyl) | Alteration of cellular function |

It must be emphasized that the interactions described are hypothetical and based on the known reactivity of the N-(2-chloroethyl) and cyanamide functional groups in other chemical contexts. Specific experimental studies on N-(2-Chloroethyl)cyanamide are necessary to confirm these potential interactions with biological macromolecules.

Applications in Organic Synthesis

Building Block for Heterocyclic Scaffolds

N-(2-Chloroethyl)cyanamide is a valuable building block for the construction of various heterocyclic scaffolds due to the presence of both a reactive electrophilic carbon in the cyano group and a nucleophilic amino group, in addition to the reactive chloroethyl chain.

Substituted cyanamides are known to participate in [2+2+2] cycloaddition reactions with diynes or alkenyl-nitriles to construct 2-aminopyridine (B139424) and aminopyrimidine skeletons nih.gov. These reactions are often catalyzed by transition metals such as nickel, iron, or iridium. Although direct examples employing N-(2-Chloroethyl)cyanamide are not explicitly detailed in the provided literature, its cyanamide (B42294) functionality suggests its potential as a precursor in such syntheses. The reaction would involve the co-cyclization of the nitrile moiety of N-(2-Chloroethyl)cyanamide with a suitable dialkyne or alkenyl-nitrile, leading to the formation of a 2-aminopyridine or aminopyrimidine ring bearing a N-(2-chloroethyl) substituent. This substituent could then be available for further synthetic modifications.

The structure of N-(2-Chloroethyl)cyanamide is well-suited for the synthesis of imidazolines through intramolecular cyclization. The nucleophilic amino group can attack the electrophilic carbon attached to the chlorine atom, leading to the formation of a five-membered ring wikipedia.org. This intramolecular cyclization would result in the formation of a 2-amino-1-imidazoline derivative. This type of reaction is a common strategy for the synthesis of heterocyclic compounds.

Furthermore, cyanamides can be precursors to cyanaziridines. The reaction of cyanamide with N-bromosuccinimide can lead to the formation of an N-bromo-N-cyanamide intermediate, which upon reaction with an olefin and subsequent treatment with a base, can yield a cyanaziridine wikipedia.org. While a direct synthesis of cyanaziridines from N-(2-Chloroethyl)cyanamide is not described, the inherent reactivity of the cyanamide group suggests that it could be a substrate for similar transformations.

Table 3: Heterocyclic Scaffolds from N-(2-Chloroethyl)cyanamide

| Heterocyclic Scaffold | Synthetic Pathway | Key Feature of Precursor |

| Amino-Pyridines | [2+2+2] Cycloaddition | Cyanamide group |

| Amino-Pyrimidines | [2+2+2] Cycloaddition | Cyanamide group |

| Imidazolines | Intramolecular Cyclization | Chloroethyl and cyanamide groups |

| Cyanaziridines | Reaction with NBS and base (potential) | Cyanamide group |

Utilization as a Cyanation Reagent in Organic Transformations

Substituted cyanamides are recognized for their ability to act as electrophilic cyanating agents, where the N-CN bond is cleaved to transfer a "CN+" group to a nucleophile. nih.gov This reactivity makes them valuable for the synthesis of nitriles, which are important intermediates in organic chemistry. rsc.org The effectiveness of a cyanamide as a cyanating agent often depends on the substituent attached to the nitrogen atom; electron-withdrawing groups enhance the electrophilicity of the cyano group's carbon atom.

Several classes of cyanating agents based on this scaffold have been developed.

Cyanogen (B1215507) Halides: Cyanogen bromide (BrCN) is the most common and effective reagent for the electrophilic cyanation of primary and secondary amines to form substituted cyanamides. mdpi.com

N-Sulfonyl Cyanamides: Compounds like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are popular and effective reagents for the cyanation of C-H bonds in arenes, often catalyzed by transition metals like rhodium. nih.govresearchgate.net

Other Reagents: Other developed electrophilic cyanating agents include trichloroacetonitrile (B146778) and thiocyanoimidazolium salts. nih.govresearchgate.net

While the broader class of substituted cyanamides has been explored for electrophilic cyanation, specific studies detailing the use of N-(2-Chloroethyl)cyanamide for this purpose are not found in the surveyed literature. The 2-chloroethyl group is not a strong electron-withdrawing group, which may limit its effectiveness as a general cyanating agent compared to N-sulfonyl derivatives. nih.gov

The table below summarizes various types of electrophilic cyanating agents.

| Cyanating Agent Class | Example(s) | Typical Substrates |

| Cyanogen Halides | Cyanogen bromide (BrCN) | Primary and Secondary Amines mdpi.com |

| N-Sulfonyl Cyanamides | NCTS | Arenes (C-H cyanation) nih.gov |

| Acetonitrile (B52724) Derivatives | Trichloroacetonitrile | Secondary Amines researchgate.net |

| Heterocyclic Cyanamides | 1-Cyanoimidazole | Amines researchgate.net |

Applications in Coordination Chemistry

Substituted cyanamides can function as ligands in coordination chemistry, binding to metal centers to form complex structures. nih.gov The cyanamide moiety possesses two potential donor sites: the sp³-hybridized amino nitrogen and the sp-hybridized nitrile nitrogen. nih.govresearchgate.net This allows for different coordination modes, and the specific mode of binding can influence the properties of the resulting metal complex.

The electronic properties of the substituent on the cyanamide are crucial. Aryl-substituted cyanamides, for example, have been studied for their role as bridging ligands that facilitate metal-metal coupling in dinuclear complexes, which in turn affects their magnetic properties. nih.gov The coordination chemistry of various transition metals with ligands containing N and O donor atoms has been extensively reviewed, highlighting the structural diversity and potential applications of these compounds. nih.gov

Although the general principles of cyanamide coordination are established, specific research on the coordination complexes formed with N-(2-Chloroethyl)cyanamide as a ligand is not detailed in the available literature. Based on the known behavior of similar molecules, it can be postulated that N-(2-Chloroethyl)cyanamide could coordinate to metal ions through either its amine or nitrile nitrogen, potentially acting as a monodentate or a bridging ligand. nih.govidc-online.com

| Potential Donor Atom | Hybridization | Role in Coordination |

| Amino Nitrogen | sp³ | Lewis base, electron pair donor nih.gov |

| Nitrile Nitrogen | sp | Lewis base, electron pair donor researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted cyanamides has traditionally relied on methods involving highly toxic reagents such as cyanogen (B1215507) bromide (BrCN). cardiff.ac.ukcardiff.ac.uk Future research on N-(2-Chloroethyl)cyanamide must prioritize the development of safer, more efficient, and environmentally benign synthetic strategies. Modern approaches to cyanamide (B42294) synthesis, which could be adapted for the target molecule, focus on avoiding hazardous precursors and minimizing waste.

Key areas for future investigation include:

One-Pot Oxidation-Cyanation: This approach allows for the synthesis of cyanamides directly from the corresponding amine (in this case, 2-chloroethylamine). An operationally simple method utilizes inexpensive and commercially available N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) to avoid the direct handling of toxic cyanogen halides. nih.govacs.org Adapting this method would be a primary goal for a sustainable synthesis of N-(2-Chloroethyl)cyanamide.

Alternative Cyanating Agents: Research into safer electrophilic cyanide sources is a significant trend. cardiff.ac.uk Agents like trichloroacetonitrile (B146778) have been shown to be effective for the N-cyanation of secondary amines and could potentially be adapted. nih.gov Another promising reagent is N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which serves as both a cyano source and a sulfonyl transfer agent, enabling novel transformations such as the deoxycyanamidation of alcohols. cardiff.ac.ukcardiff.ac.uk

Iron-Mediated Desulfurization: An efficient multicomponent method for synthesizing substituted cyanamides from isothiocyanates has been demonstrated using an iron catalyst under mild, room-temperature conditions. ias.ac.in Exploring a pathway to N-(2-Chloroethyl)cyanamide from a 2-chloroethyl isothiocyanate precursor could offer a facile and scalable route.

| Synthetic Method | Key Reagents | Primary Advantage | Potential for N-(2-Chloroethyl)cyanamide |

|---|---|---|---|

| Traditional Cyanation | Cyanogen Bromide (BrCN) | Well-established, effective | Feasible, but involves highly toxic reagent cardiff.ac.uk |

| Oxidation-Cyanation | N-Chlorosuccinimide, Zn(CN)₂ | Avoids handling of cyanogen halides nih.gov | High potential for a safer, one-pot synthesis from 2-chloroethylamine (B1212225) |

| Alternative Reagents | Trichloroacetonitrile (Cl₃CCN) | Inexpensive, distinct selectivity nih.gov | Promising alternative to BrCN with potentially different reaction compatibility |

| Alternative Reagents | NCTS | Enables novel transformations (e.g., deoxycyanamidation) cardiff.ac.uk | Could enable synthesis from 2-chloroethanol, expanding substrate scope |

| Iron-Mediated Desulfurization | Fe₂(SO₄)₃, Isothiocyanate | Mild conditions, multicomponent ias.ac.in | Potential route from a corresponding isothiocyanate precursor |

Advanced Mechanistic Elucidation of Reactivity and Interactions

The N-(2-Chloroethyl)cyanamide molecule possesses two distinct reactive centers: the cyanamide group and the chloroethyl group. The cyanamide moiety itself exhibits a dual electronic nature, with a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit. nih.govresearchgate.net This duality is the source of its diverse reactivity. researchgate.net Future research should aim to thoroughly understand the interplay between these functionalities.

Key mechanistic questions to explore include:

Intramolecular vs. Intermolecular Reactivity: A crucial area of study would be the competition between intramolecular cyclization and intermolecular reactions. The proximity of the electrophilic carbon of the chloroethyl group and the nucleophilic nitrogen of the cyanamide could facilitate cyclization to form N-cyanoaziridine or other heterocyclic structures. Mechanistic studies would need to probe the conditions (e.g., base, solvent, temperature) that favor one pathway over the other.